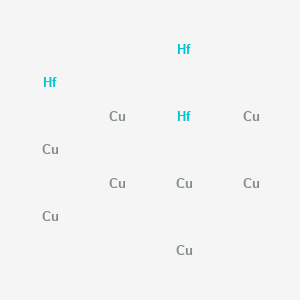![molecular formula C18H17BrClNO2 B14601727 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide CAS No. 61189-87-5](/img/structure/B14601727.png)
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethoxyisoquinoline core, and a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline typically involves multiple steps, starting with the preparation of the isoquinoline core. The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the isoquinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The dimethoxy groups are then introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 4-Chlorothiophenol
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoquinoline core and dimethoxy groups differentiate it from other similar compounds, making it a valuable molecule for targeted research applications.
Properties
CAS No. |
61189-87-5 |
|---|---|
Molecular Formula |
C18H17BrClNO2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide |
InChI |
InChI=1S/C18H16ClNO2.BrH/c1-21-16-7-8-17(22-2)18-13(10-20-11-15(16)18)9-12-3-5-14(19)6-4-12;/h3-8,10-11H,9H2,1-2H3;1H |
InChI Key |
SXXCQPSPADHCGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=NC=C(C2=C(C=C1)OC)CC3=CC=C(C=C3)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)










